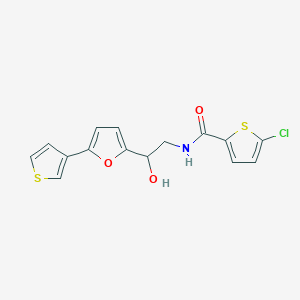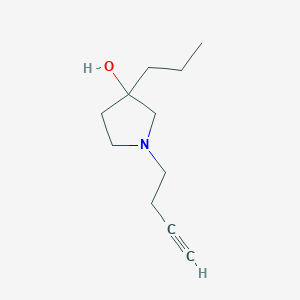![molecular formula C26H21N3O3S B2951056 2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 872208-06-5](/img/structure/B2951056.png)
2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a benzofuro[3,2-d]pyrimidin-2-yl moiety, which is a type of heterocyclic compound. These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities . The compound also contains tolyl groups, which are derived from toluene and can exist in three isomeric forms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzofuro[3,2-d]pyrimidin-2-yl core, with tolyl groups and a thioacetamide moiety attached. The exact structure would depend on the positions of these substituents .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzofuro[3,2-d]pyrimidin-2-yl core and the tolyl groups. The sulfur atom in the thioacetamide moiety could also be a site of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the positions of the tolyl groups and the thioacetamide moiety could influence properties like solubility, melting point, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The compound is involved in the synthesis of 2-alkyl thio-substituted 4-oxo-3-p-tolyl-3,4,5,6-tetrahydrospiros-(Benzo[h]quinazoline-5,1′-cycloalkanes). The reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro (naphthalene-2,1′-cycloalkanes) with p-tolylisothio-cyanate yields 4-oxo-2-thioxo-3-p-tolyl-1,2,3,4,5,6-hexahydro (benzo [h]quinazoline-5,1′-cycloalkanes), which can be alkylated using various halo compounds to yield the corresponding S-alkyl derivatives .
Inhibition of Neuroinflammation
The compound has been found to inhibit neuroinflammation and activate AMPK and Nrf2/HO-1 pathways in BV-2 microglia. It prevents the production of pro-inflammatory mediators TNFα, IL-6, PGE2, and nitrite from BV-2 microglia activated with LPS and IFN. These effects are accompanied by a reduction in the levels of pro-inflammatory proteins COX-2 and iNOS .
Neuroprotection
The compound has been shown to have neuroprotective effects. Exposure of mouse hippocampal HT22 neurons to conditioned media from LPS + IFN-stimulated BV-2 cells resulted in reduced cell viability and generation of cellular reactive oxygen species. Interestingly, conditioned media from LPS/IFN-stimulated BV-2 cells which were treated with the compound did not induce neuronal damage or oxidative stress .
Activation of AMPKα and Nrf2
The compound has been shown to increase protein levels of phospho-AMPKα, Nrf2, and HO-1 in BV-2 microglia. It was further revealed that the compound treatment increased Nrf2 DNA binding in BV-2 microglia .
Potential EGFR Inhibitors
Structural optimization of a series of 2-oxo-3,4-dihydropyrimido [4,5-d]pyrimidinyl compounds, including this compound, was performed to improve pharmacokinetic properties of the compounds. These compounds are potential new irreversible EGFR inhibitors .
Enhancement of Glucose Consumption
A novel tiliroside derivative, similar to the compound, has been shown to enhance glucose consumption by insulin-resistant HepG2 cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S/c1-16-10-12-19(13-11-16)29-25(31)24-23(20-8-3-4-9-21(20)32-24)28-26(29)33-15-22(30)27-18-7-5-6-17(2)14-18/h3-14H,15H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDNLZXVUAMAMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

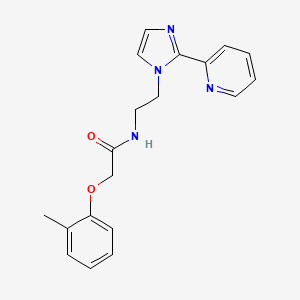
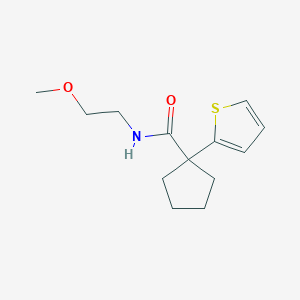

![2-{(Methylsulfanyl)[(3-pyridinylmethyl)amino]methylene}malononitrile](/img/structure/B2950981.png)

![N-tert-butyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2950983.png)
![2-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2950984.png)

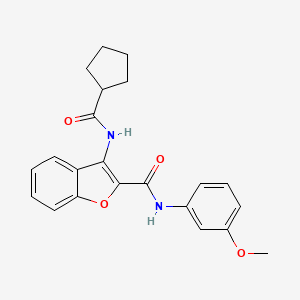

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2950993.png)

